N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 5 and a naphthalen-1-ylacetamide moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its stability, π-conjugation, and bioisosteric properties, making it a common scaffold in medicinal chemistry. The 2,5-dichlorophenyl group introduces electron-withdrawing chlorine atoms, which may enhance electrophilic interactions and metabolic stability.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-14-8-9-17(22)16(11-14)19-24-25-20(27-19)23-18(26)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKKSCVIWPWLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide Precursors
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of substituted hydrazides. For this compound, 2-(2,5-dichlorophenyl)acetohydrazide serves as the precursor. In a representative procedure:
- Hydrazide Formation : Ethyl 2-(2,5-dichlorophenyl)acetate is refluxed with hydrazine hydrate in ethanol (4–6 h, 70–80°C), yielding the hydrazide intermediate.
- Cyclization with Carbon Disulfide : The hydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) under reflux (6–8 h, ethanol), forming 5-(2,5-dichlorophenyl)-1,3,4-oxadiazole-2-thiol.
- Thiol Oxidation : The thiol group is oxidized to a sulfonyl group using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), yielding the reactive 2-sulfonyl intermediate.
Key Data :
Introduction of the Naphthalen-1-Yl Acetamide Side Chain
Nucleophilic Substitution Reaction
The 2-sulfonyl oxadiazole intermediate undergoes nucleophilic substitution with 2-(naphthalen-1-yl)acetamide:
- Activation : The sulfonyl group is displaced by the acetamide nitrogen under basic conditions (e.g., potassium carbonate in acetone).
- Reaction Conditions :
- Workup : The crude product is filtered, washed with water, and recrystallized from ethanol or ethyl acetate/hexane mixtures.
Key Data :
Alternative Pathway: Coupling Reactions
HATU-Mediated Amide Coupling
For higher regioselectivity, the oxadiazole-thiol intermediate is coupled with preformed 2-(naphthalen-1-yl)acetic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
- Activation : HATU (1.2 equiv) and DIPEA (2 equiv) in DCM.
- Coupling : Stirred at room temperature (3–5 h), followed by extraction and column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
Purification and Characterization
Crystallization Techniques
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, naphthyl), 7.89–7.45 (m, 9H, aromatic), 4.32 (s, 2H, CH₂), 2.11 (s, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
- HRMS (ESI+) : m/z calculated for C₂₀H₁₄Cl₂N₂O₂ [M+H]⁺: 413.0421; found: 413.0418.
Comparative Analysis of Methods
| Parameter | Cyclization Pathway | HATU Coupling |
|---|---|---|
| Yield (%) | 75–84 | 88–92 |
| Reaction Time (h) | 6–8 | 3–5 |
| Purity (%) | 90–95 | 95–98 |
| Scalability | Moderate | High |
Challenges and Optimization Strategies
Side Reactions
Solvent Optimization
- Polar Protic vs. Aprotic : Ethanol improves cyclization yields, while DCM enhances coupling efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes structural analogs and their key substituents:
Key Observations :
Substituent Position Effects: The position of chlorine atoms on the phenyl ring significantly impacts activity. For example, 2,4-dichlorophenyl derivatives (e.g., ) show selectivity toward liver cancer, while 3,4-dichlorophenyl analogs (e.g., ) exhibit structural similarities to penicillin.
Sulfanyl-containing oxadiazoles (e.g., ) may enhance metal-binding capacity compared to the target compound’s acetamide linkage.
Naphthalene vs. Other Aromatic Groups :
- The naphthalen-1-yl group in the target compound increases lipophilicity (predicted logP > 4) compared to phenyl or chlorophenyl groups, which could improve blood-brain barrier penetration but reduce aqueous solubility .
- In contrast, benzofuran-oxadiazole hybrids (e.g., ) combine aromaticity with oxygen heteroatoms, balancing lipophilicity and polarity.
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring and a naphthalenyl acetamide moiety , which contribute to its unique properties. The synthesis typically involves:
- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
- Substitution reactions : The introduction of the dichlorophenyl group occurs via electrophilic aromatic substitution.
- Amidation : The final step involves forming the acetamide bond with naphthalene derivatives.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit potent anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, an IC50 value of approximately 1.98 µg/mL was reported for similar oxadiazole derivatives against A-431 cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, with results indicating effective inhibition at certain concentrations. The structure activity relationship (SAR) suggests that modifications in the oxadiazole ring enhance its antibacterial properties .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity in A-431 cells with an IC50 value of 1.98 µg/mL. |
| Study B | Showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Investigated the mechanism of action involving apoptosis induction through caspase activation pathways. |
Q & A
Q. Critical considerations :
- Catalyst loading (10 mol% Cu(OAc)₂) balances reactivity and side reactions .
- Solvent polarity affects reaction kinetics and regioselectivity .
Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
Q. Basic
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assigns aromatic protons (δ 7.2–8.4 ppm) and confirms acetamide linkage (e.g., –NCH₂CO– at δ 5.38 ppm) .
- ¹³C NMR : Resolves carbonyl carbons (~165 ppm) and oxadiazole/triazole ring carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₅O₄: 404.1359) .
How can reaction conditions be optimized to enhance the yield of the target compound?
Q. Advanced
- Catalyst screening : Copper(I) iodide or Cu(OAc)₂ may improve cycloaddition efficiency compared to other transition metals .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) or mixed systems (e.g., t-BuOH:H₂O) enhance dipole interactions .
- Temperature control : Room temperature minimizes side reactions, while reflux accelerates sluggish steps .
- Purification : Recrystallization in ethanol or column chromatography removes unreacted azides/alkynes .
What strategies resolve contradictions in spectral data during structure elucidation?
Q. Advanced
- Cross-validation : Compare IR carbonyl stretches (1670–1682 cm⁻¹) with NMR-acetamide proton shifts (δ 5.38–5.48 ppm) to confirm consistency .
- Deuterated solvents : Use DMSO-d₆ to eliminate solvent peaks in NMR and clarify aromatic region overlaps .
- Isotopic labeling : HRMS with ¹³C or ¹⁵N isotopes distinguishes isobaric fragments in complex spectra .
How do substituents on the aromatic rings influence the compound’s reactivity and bioactivity?
Q. Advanced
- Electron-withdrawing groups (e.g., Cl) : Increase oxadiazole ring stability and direct electrophilic substitution on naphthalene .
- Steric effects : Bulky substituents (e.g., 2,5-dichlorophenyl) may hinder cycloaddition regioselectivity but enhance receptor binding in bioassays .
- Structure-activity relationships (SAR) : Nitro groups (e.g., –NO₂ in 6b) enhance antimicrobial activity but reduce solubility, requiring formulation adjustments .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Advanced
- Antimicrobial testing : Agar diffusion assays against S. aureus or E. coli assess minimum inhibitory concentrations (MIC) .
- Enzyme inhibition : Lipoxygenase or acetylcholinesterase inhibition studies quantify IC₅₀ values via UV-Vis spectroscopy .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate apoptosis induction .
How can computational methods complement experimental studies on this compound?
Q. Advanced
- Docking simulations : Predict binding affinities to target proteins (e.g., COX-2) using AutoDock Vina .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to explain redox behavior .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
